molecular formula C16H8Cl4F6 B6360091 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane CAS No. 119757-43-6

1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane

Cat. No.: B6360091
CAS No.: 119757-43-6
M. Wt: 456.0 g/mol
InChI Key: ZMOUIPJONKNSLM-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is a synthetic organic compound characterized by the presence of four chlorine atoms and two trifluoromethyl-substituted phenyl groups attached to an ethane backbone

Preparation Methods

The synthesis of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane typically involves the chlorination of ethane derivatives. One common method includes the reaction of chlorinated ethane with trifluoromethyl-substituted benzene derivatives under controlled conditions. Industrial production may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated and fluorinated products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated and fluorinated groups contribute to its binding affinity and specificity. Pathways involved in its action include modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane can be compared with other similar compounds, such as:

    1,1,2,2-Tetrachloroethane: Similar in its chlorinated ethane backbone but lacks the trifluoromethyl-substituted phenyl groups.

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide, this compound has a similar structure but different substituents.

The uniqueness of this compound lies in its combination of chlorinated and fluorinated groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-[1,1,2,2-tetrachloro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4F6/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOUIPJONKNSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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